molecular formula C17H11FN2O4 B2912503 5-{[2-(4-fluorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 477856-88-5

5-{[2-(4-fluorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2912503
CAS No.: 477856-88-5
M. Wt: 326.283
InChI Key: QXJFKOBVHIVSML-UHFFFAOYSA-N
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Description

5-{[2-(4-Fluorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound known for its wide array of applications in scientific research. It combines a pyrimidinetrione core with a fluorophenoxyphenyl group, resulting in unique chemical properties. This compound has been increasingly recognized for its potential utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[2-(4-fluorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves a multi-step organic synthesis process. Key reaction steps include the formation of the pyrimidinetrione core followed by the introduction of the fluorophenoxyphenyl group through a series of nucleophilic substitution reactions. These reactions require precise control of temperature, pH, and catalysts to ensure optimal yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve batch or continuous flow processes. Batch processes are favored for their flexibility, allowing for adjustments in reaction parameters, while continuous flow processes offer the advantage of scalability and consistency. The choice of method depends on the required production volume and purity specifications.

Chemical Reactions Analysis

Types of Reactions: The compound is known to undergo various chemical reactions including:

  • Oxidation: : Introduction of oxygen to form oxides.

  • Reduction: : Gain of electrons leading to a decrease in oxidation state.

  • Substitution: : Replacement of a functional group with another.

Common Reagents and Conditions: Common reagents used with this compound include strong oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminium hydride for reductions, and a variety of nucleophiles for substitution reactions. Standard reaction conditions often involve controlled temperatures ranging from -78°C to 150°C depending on the reaction type, and solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed: Major products vary based on the type of reaction:

  • Oxidation: : Formation of corresponding carboxylic acids.

  • Reduction: : Production of alcohols.

  • Substitution: : Various substituted pyrimidinetrione derivatives.

Scientific Research Applications

This compound finds applications across multiple research domains:

Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.

Biology: Explored for its potential as a bioactive molecule, often studied for interactions with enzymes and proteins.

Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties due to its ability to interfere with specific biological pathways.

Industry: Applied in the development of advanced materials and in the formulation of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds: Some compounds with similar structures and functions include:

  • 5-{[2-(4-bromophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

  • 5-{[2-(4-chlorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness: The unique aspect of 5-{[2-(4-fluorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione lies in its fluorine substitution, which can significantly alter its chemical reactivity and biological activity compared to its bromine and chlorine counterparts. This fluorine atom contributes to increased lipophilicity and potential binding affinity with biological targets.

Listing Similar Compounds:

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    Properties

    IUPAC Name

    5-[[2-(4-fluorophenoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H11FN2O4/c18-11-5-7-12(8-6-11)24-14-4-2-1-3-10(14)9-13-15(21)19-17(23)20-16(13)22/h1-9H,(H2,19,20,21,22,23)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QXJFKOBVHIVSML-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)OC3=CC=C(C=C3)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H11FN2O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    326.28 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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